Superior Broad-Spectrum Antiviral Activity Compared to Close Structural Analog KIN 100
In a direct comparison of two lead isoflavone agonists from the same screening campaign, KIN101 demonstrated potent activity against influenza A virus (WSN strain), whereas its analog KIN 100 was completely inactive. This functional divergence highlights that subtle structural differences within the isoflavone class lead to major differences in antiviral spectrum [1].
| Evidence Dimension | Antiviral activity against influenza A virus (WSN) |
|---|---|
| Target Compound Data | EC50 of approximately 5 µM; complete inhibition of focus formation at 10 µM [1] |
| Comparator Or Baseline | KIN 100 (structural isoflavone analog) |
| Quantified Difference | KIN 100 had no significant activity against the same influenza strain under identical test conditions [1] |
| Conditions | MRC5 cells, influenza A virus (WSN) at MOI 0.1, focus-forming assay |
Why This Matters
This direct comparative evidence demonstrates that KIN101 is not interchangeable with other isoflavones, even those from the same chemical series, for studies requiring anti-influenza activity.
- [1] Bedard, K. M., Wang, M. L., Proll, S. C., Loo, Y. M., Katze, M. G., Gale, M., & Iadonato, S. P. (2012). Isoflavone agonists of IRF-3 dependent signaling have antiviral activity against RNA viruses. Journal of Virology, 86(13), 7334–7344. View Source
